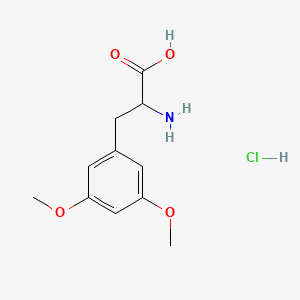

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-3-(3,5-dimethoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14;/h3-4,6,10H,5,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUISSHJYZRLXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(C(=O)O)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3,5-dimethoxybenzaldehyde.

Aldol Condensation: The 3,5-dimethoxybenzaldehyde undergoes aldol condensation with a suitable ketone to form an intermediate.

Reduction: The intermediate is then reduced to form the corresponding alcohol.

Amination: The alcohol undergoes amination to introduce the amino group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

-

Building Block for Organic Synthesis :

- Utilized in the synthesis of complex organic molecules.

- Serves as an intermediate in the preparation of various specialty chemicals.

-

Reaction Mechanisms :

- Investigated for its role in studying reaction kinetics and mechanisms in organic chemistry.

Biology

-

Neurotransmitter Analog :

- Explored for its potential as a neurotransmitter analog due to its structural similarities to amino acids involved in neurotransmission.

-

Biochemical Pathways :

- Studied for interactions with enzymes and receptors, influencing various biochemical pathways.

Medicine

-

Therapeutic Potential :

- Investigated for antioxidant, anti-inflammatory, and neuroprotective properties.

- Evaluated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

-

Drug Development :

- Explored as a precursor in the synthesis of novel pharmaceutical compounds.

Industry

- Specialty Chemicals Production :

- Used in the manufacturing of specialized chemicals that require specific molecular configurations.

- Material Science :

- Applied in the development of new materials with tailored chemical properties.

Antioxidant Properties

Research indicates that 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride exhibits significant antioxidant activity, helping to neutralize free radicals and reduce oxidative stress associated with various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative damage. In animal models, it has demonstrated improvements in cognitive function following neurotoxic damage .

Anti-inflammatory Activity

The compound has been found to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

-

Neuroprotection in Animal Models :

- A study involving rodents indicated that administration of this compound led to significant improvements in memory retention and reduced neuronal loss after induced neurotoxic damage .

-

Anti-inflammatory Effects :

- In vitro studies showed that the compound inhibited the release of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) from activated macrophages .

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Neuroprotective | Improves cognitive function post-neurotoxicity | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Mecanismo De Acción

The mechanism of action of 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The dimethoxyphenyl group may enhance its binding affinity and specificity for certain targets, making it a valuable tool in studying molecular pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Phenylpropanoic Acid Derivatives

Key Compounds

Structural and Functional Insights

Substituent Position and Symmetry :

- The 3,5-dimethoxy substitution in the target compound (CAS 1142-02-5) creates a symmetric structure, which may enhance crystallinity and stability compared to the 3,4-dimethoxy analog (CAS 55-59-4). The asymmetric substitution in the latter could lead to varied solubility and reactivity in peptide coupling reactions .

- Fluorine vs. Methoxy Groups : The trifluorophenyl analog (CAS 870483-31-1) replaces methoxy groups with fluorine atoms, increasing polarity and metabolic stability due to fluorine’s electronegativity. This makes it suitable for targeting enzymes or receptors sensitive to halogen interactions .

Stereochemistry :

- The (S)-enantiomer (CAS 1391448-08-0) highlights the importance of chirality in drug design. Enantiopure compounds often exhibit distinct biological activities, such as improved target affinity or reduced off-target effects compared to racemic mixtures .

Physicochemical Properties :

Chain-Length and Functional Group Variants

Example Compounds

- 5-(3,4-Dimethoxyphenyl)pentanoic acid: Features a longer pentanoic acid chain and 3,4-dimethoxy substitution. The extended chain may increase lipophilicity, making it suitable for membrane-permeable prodrugs .

- 2-Amino-N,N-dimethylacetamide hydrochloride: A shorter-chain analog with a dimethylamide group, emphasizing versatility in modifying pharmacokinetic profiles .

Actividad Biológica

2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₆ClNO₄

- Molecular Weight : 251.71 g/mol

- CAS Number : 71742199

The compound features a chiral center, making it a subject of interest for studies on stereochemistry in biological systems.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects. It has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in various experimental models. It may inhibit pro-inflammatory cytokines and pathways, contributing to reduced inflammation in tissues.

The biological activity of this compound is believed to involve interactions with specific receptors and enzymes in the body:

- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing their activity and leading to altered signaling pathways.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in inflammatory processes or oxidative stress responses.

Case Studies

-

Neuroprotection in Animal Models

- A study conducted on rodents showed that administration of the compound resulted in significant improvements in cognitive function after induced neurotoxic damage. Behavioral tests indicated enhanced memory retention and reduced neuronal loss.

-

Anti-inflammatory Effects

- In vitro studies demonstrated that the compound inhibited the release of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) from activated macrophages, suggesting its potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as protecting the amino group (e.g., using Boc anhydride), coupling with 3,5-dimethoxyphenyl precursors via nucleophilic substitution or amidation, followed by deprotection and hydrochloride salt formation. Purification is achieved through recrystallization or HPLC. Characterization requires NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and X-ray crystallography for stereochemical analysis. Ensure reaction conditions (temperature, pH) are optimized to minimize side products .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Conduct stability studies using accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring. Avoid aqueous solutions unless buffered at pH 4–6, as hydrolysis of the dimethoxy groups may occur. Use gloveboxes for moisture-sensitive manipulations .

Q. What safety precautions are critical during experimental work with this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles (dust/mist). In case of skin contact, rinse immediately with 0.1 M acetic acid followed by water. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?

- Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to evaluate variables: catalyst loading (e.g., Pd/C), solvent polarity (DMF vs. THF), and temperature (60–100°C). Use response surface methodology (RSM) to identify optimal yield (>85%) and purity (>98%). Validate with ANOVA to confirm statistical significance (p < 0.05). Computational tools like Gaussian or NWChem can predict transition states to guide experimental parameter selection .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility discrepancies)?

- Methodological Answer : Cross-validate solubility using shake-flask (HPLC quantification) versus UV-Vis spectrophotometry. Account for polymorphic forms via PXRD. Replicate studies under standardized conditions (e.g., USP buffer pH 7.4, 25°C). For conflicting thermodynamic data (e.g., ΔrH°), use microcalorimetry to measure enthalpy changes directly and compare with computational predictions (COSMO-RS) .

Q. How can mechanistic insights into its biological activity be explored?

- Methodological Answer : Employ molecular dynamics simulations (Amber/GROMACS) to study ligand-receptor interactions (e.g., binding to amino acid transporters). Validate with SPR (surface plasmon resonance) for affinity (KD) measurements. Use CRISPR-edited cell lines to knockout target proteins and assess functional activity via fluorescence-based uptake assays .

Q. What reactor designs are optimal for continuous-flow synthesis of this compound?

- Methodological Answer : Compare packed-bed reactors (high surface area for heterogeneous catalysis) vs. microfluidic reactors (precise residence time control). Use CRDC subclass RDF2050112 guidelines for reactor scalability. Monitor in-line via FTIR or Raman spectroscopy for real-time reaction profiling. Optimize flow rates (0.5–2 mL/min) to balance throughput and yield .

Q. How do environmental factors (e.g., light, oxygen) influence degradation pathways?

- Methodological Answer : Conduct forced degradation studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.